molecular formula C20H16F3N5 B11057316 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine

Cat. No.: B11057316
M. Wt: 383.4 g/mol
InChI Key: VJVOHEZCZHJNPT-UHFFFAOYSA-N
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Description

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features a pyrazole ring, a quinoxaline moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the pyrazole or phenyl rings .

Scientific Research Applications

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable target for research and development .

Properties

Molecular Formula

C20H16F3N5

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine

InChI

InChI=1S/C20H16F3N5/c1-12-10-13(2)28(27-12)19-18(25-16-8-3-4-9-17(16)26-19)24-15-7-5-6-14(11-15)20(21,22)23/h3-11H,1-2H3,(H,24,25)

InChI Key

VJVOHEZCZHJNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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